molecular formula C6H5F3O2 B8591216 (2-Trifluoromethyl-furan-3-yl)-methanol

(2-Trifluoromethyl-furan-3-yl)-methanol

Cat. No. B8591216
M. Wt: 166.10 g/mol
InChI Key: FTNOSOXACBESBB-UHFFFAOYSA-N
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Patent
US05405865

Procedure details

43.g of the product of Stage A were refluxed for 2 and a half hours in 250 ml of toluene and 3.1 g of toluenesulfonic acid and the reaction mixture was allowed to cool and was chromatographed on silica (eluent: 9/1 hexane/ethyl acetate) to obtain after evaporation of the solvent at 40° C. under 80 mm of Hg, 20 g of the expected product.
[Compound]
Name
43.g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[O:4][CH:5]=[CH:6][C:7]=1[CH2:8][OH:9].C1(C)C(S(O)(=O)=[O:19])=CC=CC=1.[C:23]1([CH3:29])C=CC=CC=1>>[F:11][C:2]([F:1])([F:10])[C:3]1[O:4][CH:5]=[CH:6][C:7]=1[C:8]([O:19][CH2:23][CH3:29])=[O:9]

Inputs

Step One
Name
43.g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1OC=CC1CO)(F)F
Name
Quantity
250 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
3.1 g
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica (eluent: 9/1 hexane/ethyl acetate)
CUSTOM
Type
CUSTOM
Details
to obtain
CUSTOM
Type
CUSTOM
Details
after evaporation of the solvent at 40° C. under 80 mm of Hg, 20 g of the expected product

Outcomes

Product
Name
Type
Smiles
FC(C=1OC=CC1C(=O)OCC)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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